Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans-
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Overview
Description
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol . This compound is characterized by the presence of a cyclohexanol moiety linked to a 2-chloro-6-methylpyrimidin-4-yl group through an amino linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol typically involves the reaction of 2-chloro-6-methylpyrimidine with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, as a nitrification inhibitor, it interferes with the enzymatic processes involved in the conversion of ammonium to nitrate in soil . In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways .
Comparison with Similar Compounds
4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound has similar structural features but with two chloro groups, which may result in different reactivity and applications.
2-Amino-4-chloro-6-methylpyrimidine: This compound is structurally similar but lacks the cyclohexanol moiety, which affects its chemical properties and applications.
The uniqueness of 4-((2-Chloro-6-methylpyrimidin-4-yl)amino)cyclohexanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-chloro-6-methylpyrimidin-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-6-10(12)15-11(13-7)14-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBSJTWYZQYFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC(CC2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169621 |
Source
|
Record name | Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261236-15-0 |
Source
|
Record name | Cyclohexanol, 4-[(4-chloro-6-methyl-2-pyrimidinyl)amino]-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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